molecular formula C3H6N4S B7817608 5-amino-4-methyl-1,2,4-triazole-3-thiol

5-amino-4-methyl-1,2,4-triazole-3-thiol

Cat. No.: B7817608
M. Wt: 130.17 g/mol
InChI Key: FMOWTLWMBHFCJY-UHFFFAOYSA-N
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Description

The compound with the identifier “5-amino-4-methyl-1,2,4-triazole-3-thiol” is known as rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole. This compound is a chiral nitrogen ligand used in enantioselective synthesis. It has a molecular formula of C20H20N2O2 and a molecular weight of 320.39 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified using standard chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions

Rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide at 50-60°C.

Major Products Formed

    Oxidation: Formation of benzaldehyde and oxazole derivatives.

    Reduction: Formation of benzyl alcohol and tetrahydro-bioxazole.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its role as a chiral ligand. It binds to metal centers in catalytic reactions, inducing chirality in the resulting products. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, stabilizing the transition state and enhancing the enantioselectivity of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
  • 4,4’-DiPhenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
  • 4,4’-DiMethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole

Uniqueness

Rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific chiral configuration, which makes it highly effective in enantioselective synthesis. Its ability to form stable complexes with metal ions and its high enantioselectivity distinguish it from other similar compounds .

Properties

IUPAC Name

5-amino-4-methyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOWTLWMBHFCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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